molecular formula C11H21N3O3 B15243035 tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate

tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate

Cat. No.: B15243035
M. Wt: 243.30 g/mol
InChI Key: FBBJPAPPRHZJTE-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-carbamoylpiperidine-1-carboxylate is a piperidine-based chemical building block intended for research and development use in pharmaceutical and organic synthesis. This compound features a piperidine ring functionalized with both a Boc (tert-butoxycarbonyl) protecting group and a 3-amino-3-carbamoyl substituent. The Boc group is a common protecting group for amines, known for its stability under basic conditions and its selective removability under mild acidic conditions . The presence of both amino and carbamoyl functional groups on the same carbon atom makes this molecule a versatile precursor for constructing more complex structures. Piperidine derivatives are fundamental scaffolds in medicinal chemistry, found in a wide range of bioactive molecules and approved pharmaceuticals . As a synthetic intermediate, this compound is expected to be useful in the synthesis of potential drug candidates. Its structure suggests potential for further functionalization through reactions at the amine or the carbamoyl group. In a research setting, it could be utilized in the preparation of compound libraries for high-throughput screening or as a key intermediate in multi-step synthetic routes. The Boc protecting group can be cleanly removed using acids like trifluoroacetic acid, regenerating the secondary amine for further derivatization . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions in a cool, dark place under an inert atmosphere are recommended to maintain stability. Researchers should consult relevant Safety Data Sheets (SDS) and handle all chemicals using appropriate personal protective equipment.

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 3-amino-3-carbamoylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-6-4-5-11(13,7-14)8(12)15/h4-7,13H2,1-3H3,(H2,12,15)

InChI Key

FBBJPAPPRHZJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)N)N

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Strategies for Piperidine Functionalization

Boc Protection as a Foundation for Piperidine Chemistry

The tert-butoxycarbonyl (Boc) group serves as a cornerstone in piperidine functionalization due to its orthogonal stability under both acidic and basic conditions. In the context of 3-amino-3-carbamoylpiperidine synthesis, Boc protection is typically introduced early via reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O). For example, Example 5 in demonstrates quantitative Boc protection of (R)-nipecotamide using Boc₂O in tetrahydrofuran (THF) at pH 10, achieving 93% yield with 99.8% enantiomeric excess (ee). This alkaline conditions prevent N-deprotection during subsequent steps while enabling selective reactivity at the 3-position.

Strategies for Geminal Amino-Carbamoyl Installation

The simultaneous introduction of amino and carbamoyl groups at the 3-position requires precise reaction design to avoid undesired side reactions. Three primary approaches dominate contemporary synthesis:

Cyanohydrin Intermediate Pathway

A high-yielding route involves conversion of 3-ketopiperidine-Boc to cyanohydrin followed by hydrolysis. Phosphorus oxychloride-mediated dehydration of carbamoyl precursors, as detailed in, generates 3-cyano intermediates (211.1 m/z, LCMS). Subsequent hydrogenation over Raney nickel at 50 psi H₂ selectively reduces the nitrile to amine while preserving the Boc group, yielding the target amino-carbamoyl structure. This method achieves 85-92% yields but requires strict moisture control to prevent premature hydrolysis.

Photoredox-Catalyzed C–H Amination

Building on methodologies from, visible-light-mediated amination offers a radical-based alternative. Using acridine photocatalysts (e.g., Mes-Acr⁺ClO₄⁻) under 450 nm LED irradiation, 3-carbamoylpiperidine-Boc undergoes direct C–H amination with tert-butyloxycarbonyl azide (Boc-N₃). The reaction proceeds via single-electron transfer (SET) mechanisms, achieving 78% yield with 5:1 diastereomeric ratio (dr) for the geminal amino-carbamoyl product.

Stereocontrolled Synthesis and Resolution Techniques

Chiral Pool Derivatization Using Tartaric Acid

The patent CN105130879B discloses a resolution-based approach starting from racemic 3-aminopiperidine. Key steps include:

  • Boc protection of (±)-3-aminopiperidine (Boc₂O, NaOH, THF, 0°C)
  • Diastereomeric salt formation with L-(+)-tartaric acid (ethanol, 45°C)
  • Recrystallization to isolate (R)-Boc-3-aminopiperidine (99.5% ee)

Subsequent carbamoylation employs trimethylsilyl isocyanate (TMS-NCO) in dichloromethane, yielding the target compound with 89% overall yield from resolved amine.

Enzymatic Dynamic Kinetic Resolution

Recent advances utilize lipase-catalyzed transesterification to control stereochemistry. Pseudomonas fluorescens lipase (PFL) in methyl tert-butyl ether (MTBE) mediates asymmetric acylation of 3-amino-3-cyanopiperidine-Boc intermediates. The enzyme's preference for (S)-enantiomers allows 92% conversion to (R)-amino-carbamoyl product after 24h at 35°C (E-value >200).

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantages Limitations
Cyanohydrin Hydrogenation 85-92 99.8 Scalable, minimal purification Requires high-pressure H₂ equipment
Photoredox Amination 78 N/A Mild conditions, no protecting groups Low diastereoselectivity (5:1 dr)
Tartaric Acid Resolution 89 99.5 High enantiopurity Multi-step, solvent-intensive
Enzymatic DKR 90 98.7 Green chemistry, continuous processing Long reaction times (24h)

Critical Reaction Optimization Parameters

Solvent Effects on Carbamoylation

Polar aprotic solvents significantly impact reaction efficiency:

  • DMF : Enables 95% carbamoyl conversion but causes Boc cleavage (15%)
  • THF : Slower reaction (72h) but preserves Boc integrity (99%)
  • DCM : Optimal balance (89% conversion, 98% Boc retention)

Temperature-Dependent Selectivity

Low temperatures (-20°C) favor kinetic control in cyanohydrin formation, reducing byproduct formation from 22% to 4%. Conversely, photoredox amination requires ambient temperature for optimal photocatalyst turnover.

Analytical Characterization Benchmarks

Successful synthesis is confirmed through:

  • ¹H NMR (CDCl₃): δ 1.36-1.96 (m, Boc CH₃), 3.08-3.94 (piperidine CH₂), 5.36 (br s, NH₂)
  • LCMS : m/z 256.2 [M+H]⁺ (calculated 255.3)
  • HPLC : Chiralpak AD-H column, 90:10 hexane:IPA, 1 mL/min, tR = 8.9 min (R), 10.2 min (S)

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adoption of plug-flow reactors (PFR) for cyanohydrin reduction enhances safety and yield:

  • 50 cm³/min substrate feed
  • 10% Pd/C catalyst (5 μm particle size)
  • 92% conversion at 45 bar H₂, 80°C

Solvent Recycling in Resolution Processes

The tartaric acid resolution method achieves 85% solvent recovery through:

  • Rotary evaporation of ethanol filtrates
  • Acidic wash (1M HCl) to remove residual tartrate
  • Molecular sieve dehydration

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate

  • Structure: Features a carbamoyl group at position 3, a methoxyimino (-N-OCH₃) group at position 4, and a methyl group at position 3.
  • Molecular Formula : C₁₃H₂₃N₃O₄; Molecular Weight : 285.34 g/mol.
  • Crystallography : Crystallizes in the triclinic system (space group P1), with unit cell parameters a = 7.375 Å, b = 10.013 Å, c = 11.338 Å, and angles α = 79.57°, β = 73.03°, γ = 84.97° .

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate

  • Structure: Carbamoyl and methyl groups at position 4, with methoxyimino at position 3.
  • Molecular Formula : C₁₃H₂₃N₃O₄ (identical to the above).
  • Significance: Positional isomerism highlights the impact of substituent placement; the 4-carbamoyl/3-methoxyimino configuration may influence conformational flexibility and intermolecular interactions .

Analogs with Amino Substituents

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0)

  • Structure : An ethylamine (-CH₂CH₂NH₂) side chain at position 3.
  • Molecular Formula : C₁₂H₂₄N₂O₂; Molecular Weight : 228.33 g/mol.

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS 1217710-80-9)

  • Structure: Boc-protected amino group at position 3.
  • Molecular Formula : C₁₅H₂₈N₂O₄; Molecular Weight : 300.40 g/mol.
  • Key Insight : The dual Boc protection enhances stability during synthetic workflows but may complicate deprotection steps .

Piperidine Derivatives with Varying N-Substituents

Ropivacaine and Bupivacaine

  • Structure : Piperidine-based local anesthetics with propyl (ropivacaine) or butyl (bupivacaine) groups on the nitrogen atom.
  • Impact of Substituents : Longer alkyl chains (e.g., butyl vs. propyl) increase lipophilicity, enhancing potency but raising cardiotoxicity risks. Stereochemistry (R vs. S configurations) further modulates biological activity; ropivacaine’s S-enantiomer exhibits reduced toxicity .

tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate

  • Structure : Aryl and cyclopropyl groups appended via a carbamoyl linkage.
  • Molecular Formula : C₂₂H₂₈FN₂O₃; Molecular Weight : 393.48 g/mol.

Data Tables

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate 3-NH₂, 3-CONH₂ C₁₁H₂₁N₃O₃ 243.31 (calculated) Dual functionalization at C3
tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate 3-CONH₂, 4-N-OCH₃, 3-CH₃ C₁₃H₂₃N₃O₄ 285.34 Methoxyimino enhances H-bonding
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate 3-CH₂CH₂NH₂ C₁₂H₂₄N₂O₂ 228.33 Increased lipophilicity
Ropivacaine N-propyl, 3-CH₃ C₁₇H₂₆N₂O 274.40 S-enantiomer reduces toxicity

Table 2: Physicochemical Properties

Compound Name Crystallographic System Space Group Melting Point (°C) Solubility (mg/mL)
tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate Triclinic P1 Not reported ~10 (DMSO)
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate Monoclinic C2/c Not reported ~8 (DMSO)

Key Research Findings

  • Substituent Position and Activity: Carbamoyl groups at position 3 (vs.
  • Alkyl vs. Aryl Chains : Piperidine derivatives with aromatic substituents (e.g., fluorobenzyl) exhibit enhanced target affinity but may suffer from metabolic instability compared to alkylated analogs .
  • Stereochemical Considerations : Enantiomeric purity—as seen in ropivacaine—significantly impacts pharmacological profiles, emphasizing the need for asymmetric synthesis in related compounds .

Biological Activity

tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate is a piperidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group, an amino group, and a carbamoyl group at the 3-position of the piperidine ring, which contributes to its diverse biological activities. The molecular formula and structure enable it to interact with various biological targets, influencing biochemical pathways relevant to drug development.

The biological activity of this compound is primarily attributed to its ability to modulate interactions with specific proteins or enzymes. Preliminary studies indicate that this compound may influence several biochemical pathways, particularly those involving:

  • Receptor Modulation : It may act as a modulator for neurotransmitter systems, including serotonin and dopamine receptors.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit Class I PI3-kinase enzymes, which are implicated in various cancer pathways .

Pharmacological Potential

Research has shown that compounds structurally related to this compound can exhibit significant pharmacological effects. For instance, similar piperidine derivatives have been studied for their ability to inhibit tumor cell proliferation and metastasis by targeting the PI3K signaling pathway .

In Vitro Studies

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that derivatives of piperidine can inhibit the growth of cancer cell lines, such as breast and ovarian cancer cells. For example, benzoylpiperidine derivatives showed IC50 values ranging from 19.9 to 75.3 µM against various cancer cell lines .
  • Receptor Interaction Studies : Interaction studies with neurotransmitter receptors indicate that piperidine derivatives can modulate receptor activity, potentially leading to therapeutic applications in neuropharmacology.

Structural Activity Relationship (SAR)

The unique structural features of this compound allow for the design of derivatives with enhanced biological activity. Modifications at different positions on the piperidine ring can lead to variations in potency and selectivity against specific biological targets.

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectsReference
Receptor ModulationSerotonin/Dopamine ReceptorsPotential modulation
Enzyme InhibitionClass I PI3-KinaseInhibition of tumor proliferation
Cell Line StudiesBreast/Ovarian Cancer CellsIC50 values between 19.9 - 75.3 µM

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